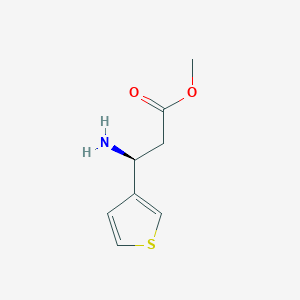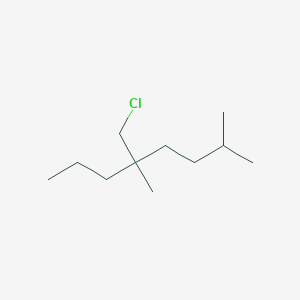methanone CAS No. 83938-73-2](/img/structure/B13636207.png)
[4-Hydroxy-3-(propan-2-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(propan-2-yl)phenylmethanone: is a chemical compound with a complex structure that includes a hydroxy group, an isopropyl group, and a phenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(propan-2-yl)phenylmethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(propan-2-yl)phenylmethanone may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is used to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Hydroxy-3-(propan-2-yl)phenylmethanone can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various halides, bases like potassium carbonate, solvents such as acetone or ethanol.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives.
Mécanisme D'action
The mechanism by which 4-Hydroxy-3-(propan-2-yl)phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the isopropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and phenyl groups.
Phenylmethanone: Contains the methanone core but lacks the hydroxy and isopropyl groups.
Uniqueness:
Structural Complexity: The presence of both hydroxy and isopropyl groups attached to the phenyl ring makes 4-Hydroxy-3-(propan-2-yl)phenylmethanone unique.
Chemical Properties:
This detailed article provides a comprehensive overview of 4-Hydroxy-3-(propan-2-yl)phenylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
83938-73-2 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(4-hydroxy-3-propan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-11(2)14-10-13(8-9-15(14)17)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
Clé InChI |
HFUYEJGTOBMYQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


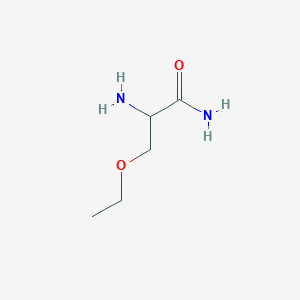


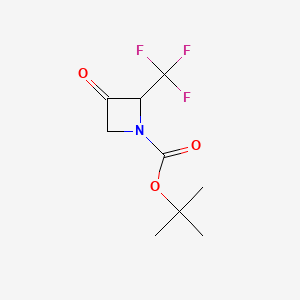
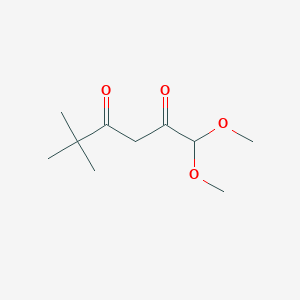
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)

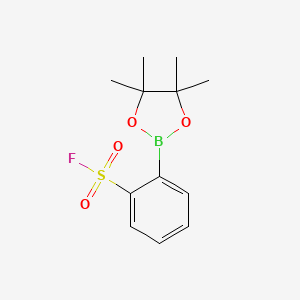
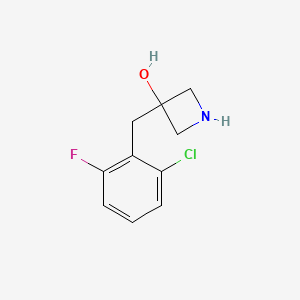

![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
